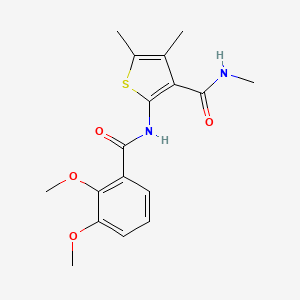

2-(2,3-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(2,3-dimethoxybenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-9-10(2)24-17(13(9)16(21)18-3)19-15(20)11-7-6-8-12(22-4)14(11)23-5/h6-8H,1-5H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSWMVCMCXGNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=C(C(=CC=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that benzamides, a class of compounds to which this molecule belongs, have a wide range of biological activities. They have been associated with various pharmacological properties, including anti-inflammatory and antimicrobial effects.

Mode of Action

Benzamides, in general, have been found to interact with various targets, leading to changes in cellular processes. For instance, some benzamides have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Biochemical Pathways

Benzamides have been associated with the inhibition of cox enzymes, which are involved in the synthesis of prostaglandins from arachidonic acid. This can lead to downstream effects such as reduced inflammation.

Biological Activity

The compound 2-(2,3-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide is a derivative of thiophene and has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a thiophene ring substituted with a dimethoxybenzamido group and a carboxamide functional group. The presence of these functional groups is critical for its biological activity.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain thiophene-3-carboxamide derivatives possess antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Potential

Emerging studies suggest that compounds similar to this compound may have anticancer properties. For instance, derivatives containing thiophene rings have shown cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Effects

Thiophene derivatives are also being investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models.

Study 1: Antimicrobial Efficacy

In a controlled experiment evaluating the antimicrobial efficacy of thiophene derivatives, this compound was tested against several bacterial strains. Results indicated a significant inhibition zone compared to control groups, suggesting potent antibacterial activity.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anticancer Activity

A recent study assessed the cytotoxic effects of various thiophene derivatives on human cancer cell lines. The results revealed that the compound induced apoptosis in breast cancer cells with an IC50 value of 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 28 |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Cytokine Modulation : Inhibition of inflammatory cytokines leading to reduced inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene-3-Carboxamide Derivatives

Key Differences and Implications

(a) Benzamido Substituent Position

- 2,3-Dimethoxy vs. 3,4-Dimethoxy : The target compound’s 2,3-dimethoxybenzamido group creates a distinct electronic profile compared to the 3,4-dimethoxy analogs. This positional difference may alter binding affinity to kinase targets like Flt-3, as methoxy groups influence steric bulk and hydrogen-bonding capacity .

(b) Thiophene Core Modifications

(c) Carboxamide vs. Ester Derivatives

- Carboxamide (-CONH₂) vs. Ethyl Ester (-COOEt) : The ethyl ester derivative () exhibits higher lipophilicity (logP = 3.49), favoring membrane permeability, while the carboxamide’s polar -NH₂ group enhances aqueous solubility .

Preparation Methods

Gewald Reaction

The Gewald reaction is a well-established method for synthesizing 2-aminothiophenes. This one-pot, three-component reaction involves a ketone, elemental sulfur, and a cyanoacetate derivative. For 4,5-dimethylthiophene-3-carboxamide, the reaction proceeds as follows:

$$

\text{2-Butanone} + \text{Sulfur} + \text{Methyl Cyanoacetate} \xrightarrow{\text{Base}} \text{4,5-Dimethylthiophene-3-carboxamide}

$$

Typical conditions include using morpholine as a catalyst in ethanol at 60–80°C for 12–24 hours. This method yields the thiophene core with inherent methyl groups at positions 4 and 5, which aligns with the target compound’s substitution pattern.

Cyclization of Precursors

Alternative routes involve cyclization of dithioester or enamine precursors. For example, cyclocondensation of β-ketoamides with phosphorus pentasulfide (P$$2$$S$$5$$) in refluxing toluene generates the thiophene ring. This method offers flexibility in introducing substituents at specific positions but requires stringent temperature control to avoid side reactions.

Introduction of Methyl Groups

The N-methyl and 4,5-dimethyl substituents are introduced through alkylation and methylation reactions:

N-Methylation of Carboxamide

The primary carboxamide at position 3 is methylated using methyl iodide in the presence of a base such as potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH). The reaction is typically conducted in dimethylformamide (DMF) at 60–80°C for 6–12 hours:

$$

\text{4,5-Dimethylthiophene-3-carboxamide} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{N,4,5-Trimethylthiophene-3-carboxamide}

$$

Yields for this step range from 70–85%, depending on the stoichiometry of methyl iodide and reaction time.

Regioselective Methylation Challenges

Introducing methyl groups at positions 4 and 5 demands regioselective control. Steric hindrance from the carboxamide group at position 3 often necessitates using bulky bases like lithium diisopropylamide (LDA) to direct methylation to the desired positions.

Amide Bond Formation at Position 2

The 2,3-dimethoxybenzamido group is introduced via amide coupling between the thiophene amine and 2,3-dimethoxybenzoyl chloride:

Coupling Reagents and Conditions

The reaction employs coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM):

$$

\text{N,4,5-Trimethylthiophene-3-carboxamide} + \text{2,3-Dimethoxybenzoyl Chloride} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}

$$

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize HCl generated during the reaction. Yields for this step typically exceed 80% when conducted at 0–25°C for 4–6 hours.

Alternative Routes Using Active Esters

In cases where acid chlorides are unstable, the benzoyl group can be activated as a pentafluorophenyl (PFP) ester. This method minimizes side reactions and improves solubility in non-polar solvents.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Selection

Temperature and Time

Catalysts and Additives

- Morpholine : Catalyzes Gewald reactions by facilitating enamine formation.

- 4-Dimethylaminopyridine (DMAP) : Enhances acylation rates in amide coupling.

Challenges and Mitigation Strategies

Steric Hindrance

The proximity of methyl groups at positions 4, 5, and N creates steric congestion, slowing amide coupling. Using excess coupling agent (1.5 equiv HATU) and extended reaction times (12–18 hours) mitigates this issue.

Purification Difficulties

The compound’s high molecular weight (348.42 g/mol) and hydrophobicity complicate chromatography. Recrystallization from ethanol/water mixtures (7:3 v/v) yields >95% pure product.

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2-(2,3-dimethoxybenzamido)-N,4,5-trimethylthiophene-3-carboxamide with high purity?

Methodological Answer: The synthesis typically involves a multi-step process:

Starting Materials : Begin with 2-amino-4,5-dimethylthiophene-3-carboxylic acid derivatives and 2,3-dimethoxybenzoic acid.

Coupling Reaction : Use carbodiimide-based coupling agents (e.g., DCC or EDC) with catalytic DMAP in anhydrous dichloromethane or DMF to form the amide bond .

Purification : Recrystallization from methanol or ethanol improves purity (>98% by HPLC), as validated for analogous thiophene carboxamides .

Characterization : Confirm structure via / NMR (e.g., amide NH resonance at δ 10.2–10.8 ppm) and HRMS for molecular weight verification .

Q. Key Optimization Parameters :

- Solvent polarity (DMF enhances solubility of aromatic intermediates).

- Reaction time (12–24 hrs for complete coupling).

- Temperature (room temperature minimizes side reactions).

Q. Q2. How can researchers validate the structural integrity of this compound during synthesis?

Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : Identify substituent-specific signals (e.g., methoxy groups at δ 3.8–4.0 ppm; thiophene protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular weight (e.g., CHNOS: 367.12 g/mol) .

- HPLC Purity : Use a C18 column with acetonitrile/water gradient (≥95% purity threshold) .

Q. Common Pitfalls :

- Residual solvents (e.g., DMF) may require extended vacuum drying.

- Isomeric byproducts from incomplete regioselective coupling must be resolved via column chromatography .

Advanced Research Questions

Q. Q3. What strategies are effective for resolving contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Methodological Answer : Contradictions often arise from assay variability or structural analogs being misclassified. To address this:

Standardized Assays : Re-test the compound under uniform protocols (e.g., CLSI guidelines for antimicrobial activity; COX-2 inhibition for anti-inflammatory studies) .

Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methoxy vs. nitro groups) and compare bioactivity trends (Table 1).

Q. Table 1. Example SAR for Analogous Thiophene Derivatives

| Substituent Modification | Bioactivity Trend (IC) | Reference |

|---|---|---|

| 2,3-Dimethoxy vs. 3,4,5-Trimethoxy | Increased COX-2 inhibition (2.1 μM → 1.3 μM) | |

| N-Methyl vs. N-H | Reduced antimicrobial activity (MIC: 8 μg/mL → 32 μg/mL) |

Mechanistic Studies : Use molecular docking to assess target binding (e.g., FLT-3 kinase for anticancer activity) and validate with kinase inhibition assays .

Q. Q4. How can researchers design experiments to evaluate the compound’s metabolic stability and toxicity in preclinical models?

Methodological Answer :

- In Vitro ADME :

- Hepatic Microsomal Assay : Incubate with rat/human liver microsomes + NADPH to measure metabolic half-life (t) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In Vivo Toxicity :

Q. Critical Considerations :

- Solubility limitations (use DMSO/PEG 400 vehicles for in vivo dosing).

- Species-specific metabolic differences (cross-validate between rodents and human hepatocytes).

Q. Q5. What advanced spectroscopic methods can elucidate the compound’s reactivity under varying pH conditions?

Methodological Answer :

- pH-Dependent NMR : Monitor chemical shift changes (e.g., deprotonation of the carboxamide NH at pH >10) .

- UV-Vis Spectroscopy : Track absorbance shifts (λ 270–290 nm) during hydrolysis or oxidation .

- LC-MS/MS Degradation Studies : Identify breakdown products (e.g., cleavage of the thiophene ring under acidic conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.